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Introduction

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a
critical component of the innate immune system, responsible for detecting cytosolic DNA, which
can originate from pathogens or damaged host cells.[1] Upon binding to double-stranded DNA
(dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3]
This cyclic dinucleotide then binds to and activates the STING protein located on the
endoplasmic reticulum.[2] STING activation initiates a signaling cascade, leading to the
phosphorylation of transcription factors like IRF3 and the activation of NF-kB.[4] This ultimately
results in the production of type I interferons and other pro-inflammatory cytokines, which
orchestrate an immune response.
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Given its central role in immunity, the cGAS-STING pathway is a compelling target for
therapeutic intervention in various diseases, including cancer, autoimmune disorders, and
infectious diseases. The development of robust assays to screen for modulators of this
pathway—either inhibitors of cGAS or agonists of STING—is crucial for drug discovery.

One of the most direct methods to assess the modulation of the upstream part of the pathway
is to quantify the production of 2',3'-cGAMP. This can be achieved through a sensitive
competitive enzyme-linked immunosorbent assay (ELISA). Synthetic STING agonists, such as
2',3'-cGAMP-C2-PPA, are valuable tools in this context. While 2',3'-cGAMP-C2-PPA is noted
as a STING agonist used in the development of antibody-drug conjugates (ADCs) for cancer
immunotherapy, it can also serve as a reference compound or positive control in assays
designed to identify novel STING activators.

This document provides a detailed protocol for a competitive ELISA designed to quantify 2',3'-
cGAMP, serving as a foundational assay for screening compounds that modulate cGAS activity
and subsequent STING activation.

The cGAS-STING Signaling Pathway

The activation of the cGAS-STING pathway is a multi-step process that translates the detection
of cytosolic DNA into a potent immune response.

Click to download full resolution via product page

Caption: The cGAS-STING signaling pathway from DNA sensing to gene expression.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12428020/docs?utm_src=pdf-body#2-3-cgamp-c2-ppa-assay-development-for-sting-activation
https://www.benchchem.com/product/b12428020/docs?utm_src=pdf-body#2-3-cgamp-c2-ppa-assay-development-for-sting-activation
https://www.benchchem.com/product/b12428020/docs?utm_src=pdf-body-img#2-3-cgamp-c2-ppa-assay-development-for-sting-activation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Assay Principle: 2',3'-cGAMP Competitive ELISA

This assay is a competitive immunoassay for the quantitative determination of 2',3'-cGAMP.
The kit utilizes a polyclonal antibody specific for 2',3'-cGAMP. The principle is based on the
competition between 2',3'-cGAMP in the sample and a fixed amount of horseradish peroxidase
(HRP) labeled 2',3'-cGAMP (tracer) for a limited number of antibody binding sites on a pre-
coated plate.

During incubation, the antibody captures either the HRP-conjugate or the 2',3'-cGAMP from the
sample. The amount of HRP-conjugate bound to the antibody is inversely proportional to the
concentration of 2',3'-cGAMP in the sample. After washing away unbound reagents, a substrate
solution (TMB) is added. The subsequent color development, which is stopped with an acid, is
measured spectrophotometrically at 450 nm. The intensity of the color is inversely proportional
to the concentration of 2',3'-cGAMP in the sample. A standard curve is generated using known
concentrations of 2',.3'-cGAMP, and sample concentrations are determined by interpolation from
this curve.
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Competitive ELISA Workflow

Preparation

1. Prepare Standards &
Samples
2. Prepare Reagents
(Tracer, Antibody)

Assay Procedure

3. Add Standards/Samples
to Antibody-Coated Plate

4. Add 2',3-cGAMP-HRP
(Tracer)

5. Add 2',3'-cGAMP
Antibody

6. Incubate for 2 Hours
(Competitive Binding)

7. Wash Plate

8. Add TMB Substrate

9. Incubate for 30 Mins
(Color Development)

10. Add Stop Solution

Data Acquisit‘ ?n & Analysis

11. Read Absorbance
at 450 nm

12. Plot Standard Curve &
Calculate Concentrations
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Caption: Workflow for the 2',3'-cGAMP competitive ELISA protocol.
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Detailed Experimental Protocol

This protocol is adapted from commercially available 2',3'-cGAMP ELISA kits.

Materials and Reagents

o Assay Plate: 96-well microtiter plate pre-coated with goat anti-rabbit IgG.

e 2''3-cGAMP Standard: Lyophilized 2',3'-cGAMP of known concentration.

e 2'3'-cGAMP Antibody: Rabbit polyclonal antibody specific for 2',3'-cGAMP.

o 2'3'-cGAMP-HRP Tracer: 2',3'-cGAMP conjugated to horseradish peroxidase.

o Assay Buffer: A buffered solution (e.g., Tris-based) for diluting standards, samples, and
reagents.

o Wash Buffer Concentrate: Concentrated buffer (e.g., PBS with a detergent like Tween-20).
e TMB Substrate: 3,3,5,5'-tetramethylbenzidine solution.

e Stop Solution: Acidic solution (e.g., 1N HCI or H2S0Oa).

e Cell Lysis Buffer: (e.g., M-PER, RIPA, or buffer containing non-ionic detergents).

» Deionized or distilled water.

o Microplate reader capable of measuring absorbance at 450 nm.

o Pipettes and multichannel pipettes.

o Plate shaker.

Reagent Preparation

o Wash Buffer (1X): Dilute the Wash Buffer Concentrate 20-fold with deionized water. Store at
4°C.
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» Assay Buffer (1X): Prepare according to kit instructions. Typically, a 5-fold dilution of a
concentrate.

e 2' 3'-cGAMP Standard Curve:

o Reconstitute the lyophilized 2',3'-cGAMP standard with Assay Buffer to create a stock
solution (e.g., 100 ng/mL).

o Perform serial dilutions in Assay Buffer to generate standards ranging from approximately
0.1 ng/mL to 100 ng/mL. A zero standard (Bo) containing only Assay Buffer should also be
prepared.

o 2'3-cGAMP-HRP Tracer: Dilute the tracer concentrate with Assay Buffer according to the kit
manual.

e 2'3'-cGAMP Antibody: Dilute the antibody concentrate with Assay Buffer according to the kit
manual.

Sample Preparation (Cell Lysates)

o Culture cells to desired confluency and treat with test compounds (potential cGAS
inhibitors/activators) for the desired time.

o Aspirate culture medium and wash cells with cold PBS.

o Lyse the cells directly in the culture dish by adding an appropriate volume of cell lysis buffer
(e.g., M-PER).

 Incubate on ice for 10-15 minutes.

e Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet cell debris.

o Collect the supernatant. This lysate can be assayed directly or stored at -80°C.

o Samples may require dilution in Assay Buffer to fall within the standard curve range.
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Assay Procedure

Plate Setup: Designate wells for standards, non-specific binding (NSB), zero standard (Bo),
and samples.

Add Reagents:

[e]

Pipette 75 pL of Assay Buffer into the NSB wells.

o

Pipette 50 pL of Assay Buffer into the Bo wells.

[¢]

Pipette 50 pL of each standard and sample into their respective wells.

[e]

Add 25 pL of the diluted 2',3'-cGAMP-HRP Tracer to all wells except the NSB wells.
o Add 25 pL of the diluted 2',3'-cGAMP Antibody to all wells except the NSB wells.
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.

Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash
Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and
tapping it on absorbent paper.

Substrate Reaction: Add 100 pL of TMB Substrate to each well.
Color Development: Incubate the plate for 30 minutes at room temperature in the dark.

Stop Reaction: Add 50 pL of Stop Solution to each well. The color will change from blue to
yellow.

Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the
Stop Solution.

Data Analysis

Calculate the average OD for each set of duplicate wells.

Calculate the percentage of binding (%B/Bo) for each standard and sample using the
following formula: %B/Bo = [(Average OD of Standard or Sample - Average OD of NSB) /
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(Average OD of Bo - Average OD of NSB)] * 100

» Plot the %B/Bo (Y-axis) versus the concentration of the 2',3'-cGAMP standards (X-axis) on a

semi-log scale.

o Determine the concentration of 2',3'-cGAMP in the samples by interpolating their %B/Bo
values from the standard curve.

o Multiply the interpolated value by any dilution factor used during sample preparation to
obtain the final concentration.

Data Presentation

Quantitative data from assay validation provides confidence in its performance.

Table 1: Typical Assay Performance Characteristics

Parameter Typical Value Description

The range of
concentrations where the

Assay Range 6.1 pg/mL - 10,000 pg/mL .
assay is accurate and
precise.
The lowest concentration that
Sensitivity (80% B/Bo) ~73 pg/mL (108 pM) can be reliably distinguished
from zero.
Lower Limit of Detection The lowest amount of analyte
~9.6 pg/mL (14.2 pM)
(LLOD) detectable by the assay.
o Variation within a single assay
Intra-Assay Precision (CV) <10%
run.
o Variation between different
Inter-Assay Precision (CV) <15%

assay runs.

| Cross-Reactivity | Highly specific for 2',3'-cGAMP | Minimal binding to other cyclic
dinucleotides (e.g., 3',3'-CGAMP). |
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Table 2: Example 2',3'-cGAMP Standard Curve Data

Standard Conc. (pg/mL) Average OD (450 nm) % BIBo
0 (Bo) 1.852 100.0%
10 1.688 90.8%
50 1.350 71.6%
100 1.025 53.6%
500 0.455 21.6%
1000 0.280 11.7%
5000 0.150 4.4%
10000 0.112 2.2%

| NSB | 0.085 | 0.0% |

Note: Data is for illustrative purposes only and will vary between assays.

Conclusion

The competitive ELISA for 2',3'-cGAMP is a robust and sensitive method for quantifying the
direct product of cGAS enzymatic activity. This assay serves as a powerful tool in high-
throughput screening campaigns to identify and characterize novel small-molecule inhibitors of
cGAS or to study cellular conditions that lead to STING pathway activation. By providing a
quantitative measure of the key second messenger, this protocol enables researchers in
immunology and drug discovery to effectively probe the cGAS-STING signaling axis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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